2-(Difluoroacetyl)cyclohexanone
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Overview
Description
2-(Difluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H10F2O2. It is a derivative of cyclohexanone, where the hydrogen atoms at the 2-position are replaced by a difluoroacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoroacetyl)cyclohexanone typically involves the reaction of cyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride. The general reaction scheme is as follows: [ \text{Cyclohexanone} + \text{Difluoroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoroacetyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid, while reduction can produce difluoromethylcyclohexanone .
Scientific Research Applications
2-(Difluoroacetyl)cyclohexanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Material Science: It is utilized in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoroacetyl)cyclohexanone involves its interaction with various molecular targets. The difluoroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone without the difluoroacetyl group.
2-(Trifluoroacetyl)cyclohexanone: Similar structure but with a trifluoroacetyl group instead of a difluoroacetyl group.
2-(Chloroacetyl)cyclohexanone: Contains a chloroacetyl group instead of a difluoroacetyl group.
Uniqueness: 2-(Difluoroacetyl)cyclohexanone is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(2,2-difluoroacetyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h5,8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVACMSMOAHYOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572400 |
Source
|
Record name | 2-(Difluoroacetyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149894-28-0 |
Source
|
Record name | 2-(Difluoroacetyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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